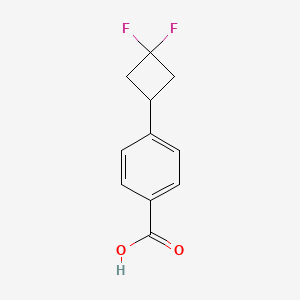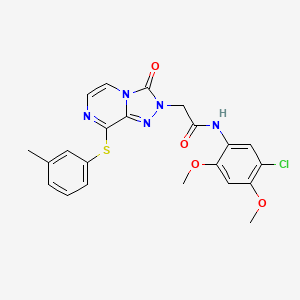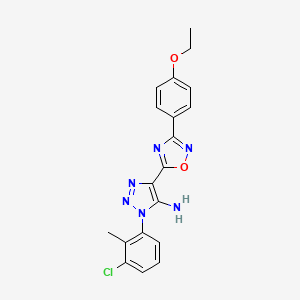![molecular formula C17H23N3O3S B2647210 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide CAS No. 1280880-91-2](/img/structure/B2647210.png)
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide” contains several functional groups. It has a sulfamoyl group (-SO2NH2) attached to a butan-2-yl group, a cyanocyclobutyl group, and a methylbenzamide group . Each of these groups can have different properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfamoyl, cyanocyclobutyl, and methylbenzamide groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group might be susceptible to hydrolysis, while the cyanocyclobutyl group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .科学的研究の応用
Novel Catalytic Applications
Research has introduced novel nanosized N-sulfonated Brönsted acidic catalysts for promoting chemical syntheses, such as the one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation. These catalysts exhibit excellent yields, short reaction times, and can be reused multiple times without loss of catalytic activity, indicating potential application areas for sulfamoyl-containing compounds in catalysis and green chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antimicrobial Properties
Studies on sulfamoyl derivatives have shown promising antimicrobial properties. For instance, the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has led to compounds with significant antibacterial and antifungal activities. These findings suggest that sulfamoyl-containing compounds, by extension, might serve as potential leads for the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of sulfamoyl derivatives have been widely studied, providing a foundation for understanding the reactivity, stability, and functional applications of these compounds. For example, the synthesis and antimicrobial evaluation of sulfonamide derivatives bearing a biologically active sulfonamide moiety have been explored, indicating the versatility of sulfamoyl groups in chemical synthesis for pharmaceutical applications (Lahtinen et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-13(2)19-24(22,23)15-8-6-14(7-9-15)16(21)20(3)17(12-18)10-5-11-17/h6-9,13,19H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVHEPZNMAROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647129.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647132.png)


![(E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2647138.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2647140.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2647141.png)
![3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647142.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2647145.png)
![1-(3-bromophenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2647146.png)

